TAK-778
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Overview
Description
Preparation Methods
TAK-778 is synthesized through a series of chemical reactions involving the modification of ipriflavone. The industrial production of this compound involves continuous treatment with the compound at specific concentrations to achieve the desired increase in the area of mineralized nodules . The reaction conditions include maintaining the compound at concentrations of 1 μM and higher to stimulate the activity of cellular alkaline phosphatase .
Chemical Reactions Analysis
TAK-778 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions include bone-like nodules and other osteogenic compounds .
Scientific Research Applications
TAK-778 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical modifications on osteogenic properties.
Biology: Employed in cell culture studies to investigate its effects on osteoblast differentiation and bone formation.
Medicine: Potential therapeutic agent for treating osteoporosis and other bone-related disorders.
Industry: Used in the development of bone growth-promoting materials and products
Mechanism of Action
TAK-778 exerts its effects primarily through an estrogen receptor-dependent pathway . It enhances osteoblast differentiation by stimulating the secretion of transforming growth factor-beta and insulin-like growth factor-I . These factors play a crucial role in the regulation of bone formation and repair. The compound’s mechanism of action involves binding to estrogen receptors, which then activate specific signaling pathways that promote bone growth .
Comparison with Similar Compounds
TAK-778 is unique compared to other similar compounds due to its potent osteogenic properties and its ability to enhance bone formation both in vitro and in vivo . Similar compounds include:
Ipriflavone: The parent compound from which this compound is derived.
Bone morphogenetic proteins: Proteins that promote bone formation but have different mechanisms of action.
Insulin-like growth factors: Growth factors that play a role in bone growth but are not as potent as this compound in promoting osteoblast differentiation.
Properties
IUPAC Name |
(6R,8S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACSCNLLDFZHE-OYHNWAKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@H]2CC3=CC4=C(C=C3C(=O)[C@@H](S2)C)OCO4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NO7PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180185-61-9 |
Source
|
Record name | TAK-778 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180185619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-778 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJF24P5QDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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